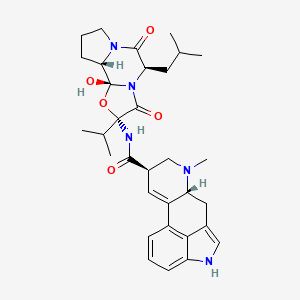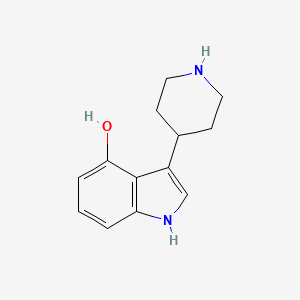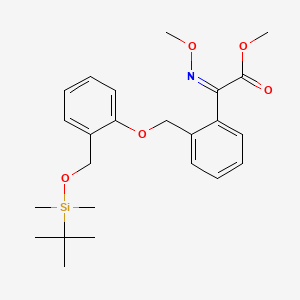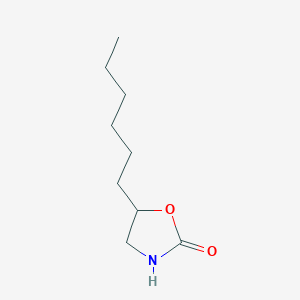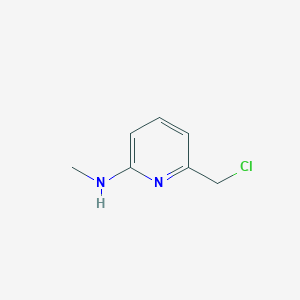
(6-Chloromethyl-pyridin-2-yl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)-N-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position and a methyl group attached to the nitrogen atom at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-methylpyridin-2-amine typically involves the chloromethylation of N-methylpyridin-2-amine. One common method involves the reaction of N-methylpyridin-2-amine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 6th position of the pyridine ring . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of 6-(chloromethyl)-N-methylpyridin-2-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions to achieve substitution reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of 6-(chloromethyl)-N-methylpyridin-2-amine.
Reduction: N-methylpyridin-2-amine.
Scientific Research Applications
6-(chloromethyl)-N-methylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes . This can lead to the inhibition of key biological processes and the induction of cellular responses such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
N-methylpyridin-2-amine: Lacks the chloromethyl group and exhibits different reactivity and biological properties.
6-(bromomethyl)-N-methylpyridin-2-amine:
6-(hydroxymethyl)-N-methylpyridin-2-amine: Contains a hydroxymethyl group, which imparts different chemical and biological properties.
Uniqueness
6-(chloromethyl)-N-methylpyridin-2-amine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions . This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-(chloromethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
ANYWEXNKPJPADR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


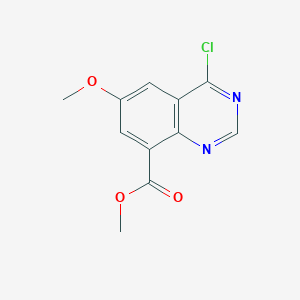
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
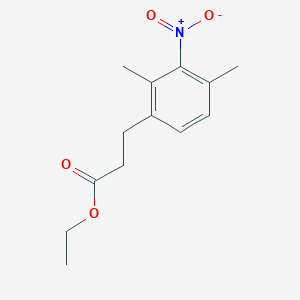
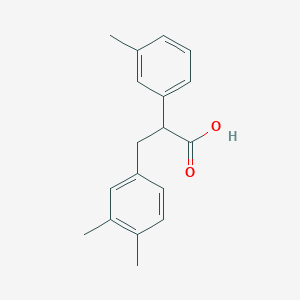

![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)

